molecular formula C24H23FN4O4S B12471809 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B12471809
M. Wt: 482.5 g/mol
InChI Key: WBVRZZLUWVHCKV-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a benzimidazole core, fluorophenyl, and methylphenyl groups

Properties

Molecular Formula

C24H23FN4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide

InChI

InChI=1S/C24H23FN4O4S/c1-16-4-9-19(10-5-16)29(34(32,33)20-11-6-17(25)7-12-20)15-23(30)26-18-8-13-21-22(14-18)28(3)24(31)27(21)2/h4-14H,15H2,1-3H3,(H,26,30)

InChI Key

WBVRZZLUWVHCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of benzimidazole with appropriate methylation reagents such as iodomethane . The industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core and phenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as a strong electron donor, which makes it useful in various chemical reactions and electronic applications . The pathways involved in its action are related to its ability to donate electrons and participate in redox reactions.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and fluorophenyl-substituted compounds. For example:

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